
2-(4-Isopropylpyridin-2-yl)acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Isopropylpyridin-2-yl)acetic acid hydrochloride, also known as IPPA hydrochloride, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has been found to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
Catalytic Reactions and Synthesis
Research has shown the use of related compounds in catalytic processes and synthesis. For instance, a study described the deconjugative esterification of 2-cyclohexylideneacetic acids, facilitated by 4-(pyrrolidin-1-yl)pyridine-catalyzed carbodiimide couplings. This process yielded specific ester compounds employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride as a coupling reagent (Sano et al., 2006). Additionally, acylation reactions involving amines and pyrazole with specific acyl chloride derivatives have been reported, leading to the formation of new amides and 1-acylpyrazole upon interaction with various amines and with pyrazole (Arutjunyan et al., 2013).
Crystallography and Material Studies
Studies on crystal structures and material properties have also been conducted. The crystal structure of fluroxypyr, a pyridine herbicide, was analyzed, revealing a network formed by hydrogen bonds and weak π–π interactions (Park et al., 2016). Similarly, the crystal structure of triclopyr, another herbicide, was investigated, detailing the interactions and architecture of the molecules (Cho et al., 2014).
Magnetic and Adsorption Properties
The magnetic properties and crystal-stacking structures of hydrochloride crystals based on 2-(imidazo[1,2–a]pyridin-2-yl)-2-oxoacetic acid radical were studied, revealing diamagnetic dimers formed by intermolecular close contacts or supramolecular interactions (Yong et al., 2013). Moreover, the adsorption behavior of 2,4,5-trichlorophenoxy acetic acid on the surface of poly-o-toluidine Zr(IV) phosphate was studied, showing its efficacy in adsorbing from aqueous solutions and its potential use in pesticide-sensitive membrane electrodes (Khan & Akhtar, 2011).
Propriétés
IUPAC Name |
2-(4-propan-2-ylpyridin-2-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7(2)8-3-4-11-9(5-8)6-10(12)13;/h3-5,7H,6H2,1-2H3,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHHAMCYGIXRSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=C1)CC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropylpyridin-2-yl)acetic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-bromophenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2418376.png)
![2-cyclohexyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2418377.png)
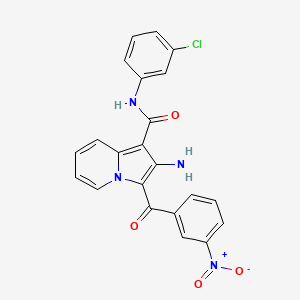
![N-(1-cyanocyclohexyl)-2-{8-methylimidazo[1,2-a]pyridin-2-yl}acetamide](/img/structure/B2418380.png)
![2-methoxy-5-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2418382.png)
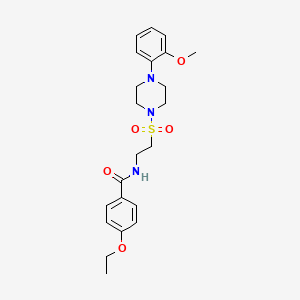
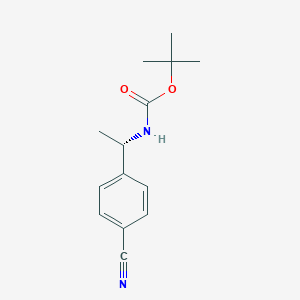
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2418388.png)

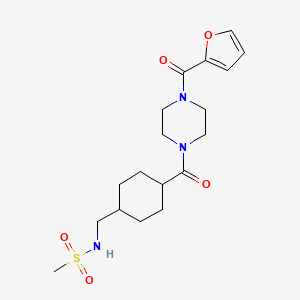
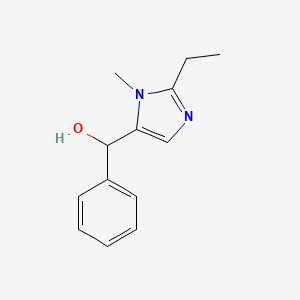
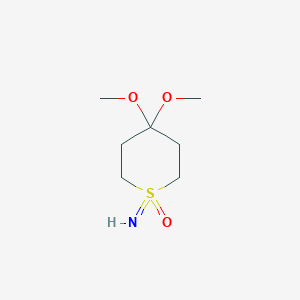
![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2418397.png)